Synthesis and characterization of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one
Synthesis and characterization of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one
An In-depth Technical Guide to the Synthesis and Characterization of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one
Abstract
The bicyclo[3.3.1]nonane framework is a pivotal structural motif in medicinal chemistry, prized for its rigid, three-dimensional conformation that allows for precise spatial orientation of functional groups.[1][2] The introduction of heteroatoms such as nitrogen and sulfur into this scaffold creates unique chemical properties and biological activities. This guide provides a comprehensive overview of a proposed synthetic pathway for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one, a novel heterocyclic compound with potential applications in drug discovery. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed experimental protocol, and outline the essential characterization techniques for structural verification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of compounds.
Introduction: The Strategic Value of the 3-Thia-9-azabicyclo[3.3.1]nonane Core
The 3-azabicyclo[3.3.1]nonane skeleton is the core of numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological effects including anticancer, analgesic, and antimicrobial properties.[1][3] The rigidity of the bicyclic system reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.
The strategic incorporation of a sulfur atom at the 3-position to create the 3-Thia-9-azabicyclo[3.3.1]nonan-7-one scaffold offers several advantages:
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Modulation of Physicochemical Properties: The thioether linkage can influence lipophilicity, metabolic stability, and hydrogen bonding capabilities.
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Novel Structural Conformations: The longer C-S bonds compared to C-C bonds can alter the geometry of the bicyclic rings, potentially leading to unique interactions with target proteins.
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Expanded Chemical Space: The sulfur atom provides a new site for potential metabolic oxidation or chemical modification, expanding the diversity of accessible derivatives.
This guide proposes a robust synthesis based on a biomimetic Robinson-Schöpf type reaction, a powerful one-pot variation of the Mannich reaction for constructing bicyclic systems.[4][5]
Synthesis: A Proposed Robinson-Schöpf Approach
The construction of the bicyclo[3.3.1]nonane core is efficiently achieved through a tandem reaction sequence. The Robinson-Schöpf reaction, which mimics the biosynthesis of alkaloids like tropinone, is an ideal strategy. It involves the condensation of a dialdehyde, a primary amine, and a 1,3-dicarbonyl compound.
For our target molecule, we propose the reaction between tetrahydrothiopyran-4-one , a primary amine (e.g., methylamine hydrochloride), and acetonedicarboxylic acid . The tetrahydrothiopyran-4-one serves as the sulfur-containing component and the active hydrogen compound, while acetonedicarboxylic acid provides the three-carbon chain that will form the second ring, and methylamine bridges the two components.
Reaction Mechanism
The reaction proceeds through a cascade of Mannich-type reactions and an intramolecular condensation, followed by decarboxylation.
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Iminium Ion Formation: Methylamine reacts with the carbonyl group of a molecule of acetonedicarboxylic acid (or its decarboxylation product, acetone) to form a reactive iminium ion.
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Enolate Formation: Under the reaction conditions, tetrahydrothiopyran-4-one forms an enol or enolate.
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First Mannich Condensation: The enolate of tetrahydrothiopyran-4-one attacks the iminium ion, forming a C-C bond and creating an intermediate Mannich base.[6][7][8]
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Second Intramolecular Mannich Reaction: The second keto-acid moiety condenses with the secondary amine now present in the Mannich base intermediate, leading to a second cyclization.
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Decarboxylation: The bicyclic intermediate contains two carboxylic acid groups from the acetonedicarboxylic acid. Under the acidic and heated conditions of the reaction, these readily undergo decarboxylation to yield the final ketone product, 3-Thia-9-azabicyclo[3.3.1]nonan-7-one.
Proposed Experimental Protocol
This protocol is adapted from established procedures for analogous 9-azabicyclo[3.3.1]nonan-3-one systems.[5][9]
Materials:
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Tetrahydrothiopyran-4-one
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Methylamine hydrochloride
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Acetonedicarboxylic acid
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Sodium acetate (anhydrous)
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Hydrochloric acid (5N aq.)
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Sodium hydroxide (4N aq.)
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Dichloromethane (DCM)
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Magnesium sulfate (anhydrous)
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Deionized water
Procedure:
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Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylamine hydrochloride (1.0 eq) and acetonedicarboxylic acid (1.0 eq) in deionized water (150 mL). Cool the mixture to 0°C in an ice bath.
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Addition of Reactants: To the cooled solution, add a solution of tetrahydrothiopyran-4-one (1.0 eq) in a minimal amount of water or ethanol. Subsequently, add sodium acetate (2.5 eq) in portions while maintaining the temperature below 10°C.
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Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 50-60°C) for 4-6 hours. Carbon dioxide evolution should be observed as decarboxylation occurs. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup - Acidification: After completion, cool the reaction mixture to room temperature and acidify to pH 2 with 5N HCl. This step protonates the product and helps remove certain impurities.
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Workup - Extraction (1): Wash the acidic aqueous mixture with diethyl ether or DCM (2 x 100 mL) to remove any non-basic organic impurities. Discard the organic layers.
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Workup - Basification: Cool the aqueous layer in an ice bath and carefully basify to pH 12 with 4N NaOH. This deprotonates the amine, making the product extractable into an organic solvent.
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Workup - Extraction (2): Extract the product from the basic aqueous layer with dichloromethane (4 x 100 mL).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/ether mixture) or by column chromatography on silica gel to afford the pure 3-Thia-9-azabicyclo[3.3.1]nonan-7-one.
Visualization of Synthetic Workflow
The following diagram illustrates the key stages of the proposed synthesis.
Caption: High-level workflow for the synthesis of the target compound.
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 3-Thia-9-azabicyclo[3.3.1]nonan-7-one. The bicyclic nature of the molecule will give rise to a distinct and complex set of signals in spectroscopic analyses.
Spectroscopic and Spectrometric Data
The following table summarizes the predicted data from key analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Bridgehead Protons (H-1, H-5): Broad multiplets around 2.8-3.5 ppm. Protons α to Nitrogen (H-2, H-8, H-4, H-6): Complex multiplets. Protons on the sulfur-containing ring (H-2, H-4) will appear in a different region (likely 2.5-3.0 ppm) than those on the other ring (H-6, H-8, ~2.7-3.2 ppm). N-Methyl Group: A sharp singlet around 2.3-2.5 ppm. |
| ¹³C NMR | Carbonyl Carbon (C-7): Signal in the downfield region, ~205-215 ppm. Bridgehead Carbons (C-1, C-5): Signals around 40-50 ppm. Carbons α to Nitrogen (C-2, C-8, C-4, C-6): Signals in the range of 50-65 ppm. The carbons adjacent to sulfur (C-2, C-4) will be shifted compared to C-6 and C-8. N-Methyl Carbon: Signal around 35-45 ppm. |
| IR Spectroscopy | C=O Stretch (Ketone): Strong, sharp absorption band at ~1710-1725 cm⁻¹. C-N Stretch: Moderate absorption around 1100-1250 cm⁻¹. C-S Stretch: Weak absorption around 600-800 cm⁻¹. |
| Mass Spectrometry (HRMS) | Molecular Formula: C₈H₁₃NOS Calculated Exact Mass: 171.0718 g/mol Expected [M+H]⁺: 172.0796 |
Logical Flow of Characterization
The identity and purity of the final compound are established through a systematic application of analytical methods.
Caption: Logical workflow for the structural confirmation of the final product.
Conclusion and Future Directions
This guide outlines a scientifically grounded and efficient strategy for the synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one. The proposed Robinson-Schöpf reaction provides a direct, one-pot method to construct this novel heterocyclic scaffold. The outlined characterization plan provides a clear path to structural verification.
The 3-Thia-9-azabicyclo[3.3.1]nonan-7-one core is a versatile platform for further chemical exploration. Future work should focus on:
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Derivatization: The ketone at the C-7 position is a prime handle for functionalization, such as conversion to oximes, hydrazones, or alcohols, to generate a library of compounds for biological screening.[3][10]
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Stereoselective Synthesis: Developing asymmetric versions of the synthesis to access single enantiomers, which is crucial for studying interactions with chiral biological targets.
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Biological Evaluation: Screening the parent compound and its derivatives against a panel of targets, particularly in oncology and infectious diseases, where related azabicyclo[3.3.1]nonane scaffolds have shown promise.[1]
The exploration of this and related scaffolds will undoubtedly expand the toolkit available to medicinal chemists and contribute to the development of next-generation therapeutics.
References
- Mannich Reaction.Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 2.
- Introduction Mannich Reaction.ResearchGate.
-
Application of the Mannich reaction in the structural modification of natural products. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Mannich Reaction. Chemistry Steps. Available at: [Link]
-
Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science. Available at: [Link]
-
Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. Available at: [Link]
-
An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Robinson–Schöpf reaction | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane. PrepChem.com. Available at: [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]
-
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. Available at: [Link]
-
Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Available at: [Link]
-
9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one. PubChem, National Institutes of Health. Available at: [Link]
-
9-Azabicyclo(3.3.1)nonane. PubChem, National Institutes of Health. Available at: [Link]
-
9-Thiabicyclo[3.3.1]nonane. NIST WebBook. Available at: [Link]
- 9-azabicyclo[3.3.1]nonane derivatives.Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 9. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
